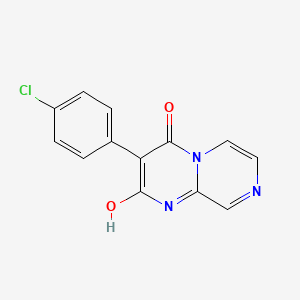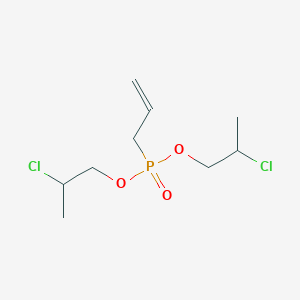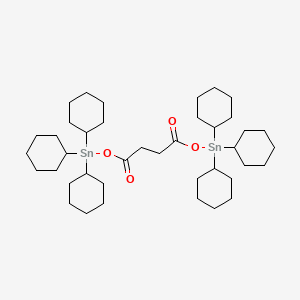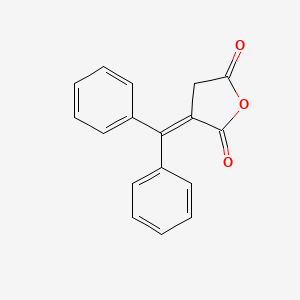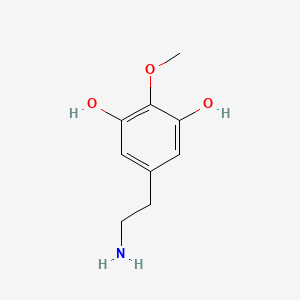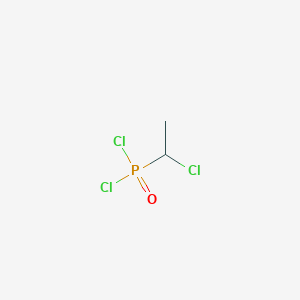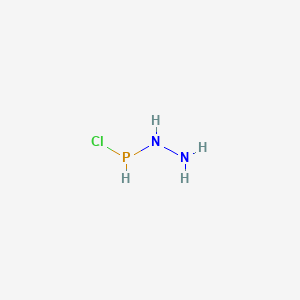
Dimethyl 2,8-dibromononanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,8-dibromononanedioate is an organic compound with the molecular formula C11H18Br2O4 It is a dibromo derivative of nonanedioic acid dimethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,8-dibromononanedioate can be synthesized through the bromination of dimethyl nonanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions of the nonanedioate chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,8-dibromononanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dimethyl nonanedioate using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Reduction: Dimethyl nonanedioate.
Substitution: Dimethyl 2,8-dimethoxynonanedioate or other substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,8-dibromononanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 2,8-dibromononanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 8 positions are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo reduction to form nonanedioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the carbon atoms for nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,4-dibromopentanedioate
- Dimethyl 2,6-dibromoheptanedioate
- Dimethyl 2,7-dibromooctanedioate
Uniqueness
Dimethyl 2,8-dibromononanedioate is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other dibromo derivatives. Its longer carbon chain also provides different steric and electronic effects, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
18281-62-4 |
|---|---|
Formule moléculaire |
C11H18Br2O4 |
Poids moléculaire |
374.07 g/mol |
Nom IUPAC |
dimethyl 2,8-dibromononanedioate |
InChI |
InChI=1S/C11H18Br2O4/c1-16-10(14)8(12)6-4-3-5-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
YKQSJUIQWLQSIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCCCC(C(=O)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

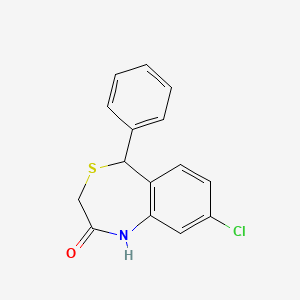
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
